3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid is a complex organic compound notable for its unique structural features and potential applications in pharmaceutical research. This compound is classified as a piperazine derivative, which is a significant class of compounds in medicinal chemistry due to their biological activity and utility as building blocks in drug development.
3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid belongs to the category of heterocyclic compounds due to the presence of the piperazine ring. It also falls under carboxylic acids because of its propanoic acid component, making it relevant in studies related to organic synthesis and medicinal chemistry.
The synthesis of 3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid typically involves multi-step reactions that include:
The synthesis may require specific solvents (e.g., methanol or ethanol) and catalysts to optimize yields. Reaction conditions such as temperature, pressure, and time are critical for achieving desired purity and yield levels. Advanced techniques like continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
The molecular formula of 3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid is C14H18ClFN2O2, with a molecular weight of 300.75 g/mol. The structure features:
The InChI key for this compound is SIFPFRBQSFUPEG-UHFFFAOYSA-N, and it can be represented using SMILES notation as OC(=O)CCN1CCN(Cc2c(F)cccc2Cl)CC1 .
3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired end products. For instance, oxidation can lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
The mechanism of action for 3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid primarily involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways depending on its specific application in research or therapeutic contexts.
This compound typically exhibits solid-state characteristics at room temperature, with solubility varying based on solvent polarity. Its melting point and boiling point data are essential for understanding its stability and handling during synthesis.
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy or mass spectrometry can provide further insights into its structural integrity and purity .
3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid has several scientific applications:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
Piperazine, initially recognized for its anthelmintic properties in the early 20th century, has evolved into a privileged scaffold in modern medicinal chemistry. Its saturated six-membered ring with two nitrogen atoms at positions 1 and 4 provides versatile sites for functionalization, enabling interactions with diverse biological targets. The development of piperazine-containing therapeutics accelerated in the mid-20th century with Paul Janssen's pioneering work on fentanyl (1968), which demonstrated the critical role of 4-anilidopiperidine motifs in opioid analgesia [5]. This breakthrough catalyzed extensive exploration of piperazine derivatives across therapeutic areas, leading to FDA-approved drugs spanning antipsychotics (e.g., ziprasidone), antibiotics (e.g., ciprofloxacin), and antivirals [7] [8]. Piperazine's conformational flexibility allows it to act as a molecular "spacer" that optimizes target binding, while its moderate basicity (pKb 4.19) enhances water solubility—a key pharmacokinetic advantage [7]. By the 1980s, piperazine-carboxylic acid derivatives emerged as lipid-modifying agents, exemplified by the 1986 patent US4616086A, which disclosed compounds inhibiting thrombocyte aggregation and excess lipid pathologies [4]. This established piperazine-linked propanoic acids as a pharmacologically relevant chemotype.
The strategic incorporation of halogenated benzyl groups at piperazine's N4 position significantly modulates ligand-receptor interactions and pharmacokinetic properties. The 2-chloro-6-fluorobenzyl substituent in 3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid exemplifies rational bioisosteric design:
Table 1: Bioactivity of Halogenated Benzylpiperazine Derivatives
Substituent Pattern | Therapeutic Target | Key Pharmacological Effect | Reference |
---|---|---|---|
2,6-Difluorobenzyl | σ₁ Receptors | Antidepressant/antipsychotic activity | [6] |
4-Chlorobenzyl | Antiviral proteins | HCV NS5A inhibition | [8] |
2-Chloro-6-fluorobenzyl | Undisclosed | Lipid modulation | [4] |
3,4-Dichlorobenzyl | μ-Opioid receptor | Analgesia | [5] |
This compound integrates three pharmacophoric elements critical for bioactivity:
Table 2: Physicochemical Properties of 3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₈ClFN₂O₂ | PubChem CID 43397233 |
Molecular Weight | 300.76 g/mol | Calculated |
Hydrogen Bond Donors | 1 (COOH) | PubChem [2] |
Hydrogen Bond Acceptors | 4 (2N, 2O) | PubChem [2] |
Rotatable Bonds | 5 | PubChem [2] |
logP (Predicted) | ~2.1 | ChemAxon |
Structure-activity relationship (SAR) analysis suggests the propanoic acid linker's three-carbon length balances flexibility and rigidity: shorter chains (e.g., acetic acid) reduce potency in lipid-lowering models, while longer chains (e.g., butanoic acid) diminish selectivity. Patent US4616086A demonstrated that analogous 4-[2-(4-benzylpiperazin-1-yl)ethyl]benzoic acids inhibit ADP-induced platelet aggregation by 60–85% at 100 μM, confirming piperazine-propanoic acids' therapeutic relevance [4]. Despite commercial discontinuation of the specific 2-chloro-6-fluoro derivative [3], its structural features remain valuable for designing multi-target ligands against metabolic, inflammatory, and CNS disorders where piperazine-carboxylic acids show promise [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: